molecular formula C21H16ClN5O B2997990 3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034270-19-2

3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2997990
CAS No.: 2034270-19-2
M. Wt: 389.84
InChI Key: IAITZNRJLFHXKT-UHFFFAOYSA-N
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Description

3’-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a carboxamide group, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridine rings.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group on the biphenyl core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole and pyridine rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted biphenyl derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be explored for its potential as a ligand in biochemical assays or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3’-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole and pyridine rings could facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3’-chloro-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
  • 3’-chloro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

The uniqueness of 3’-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide lies in the specific positioning of the pyridine moiety, which can influence its binding properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O/c22-18-4-1-3-17(11-18)15-6-8-16(9-7-15)21(28)24-12-19-14-27(26-25-19)20-5-2-10-23-13-20/h1-11,13-14H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAITZNRJLFHXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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